molecular formula C12H10O3 B029757 6-Hydroxy-2-naphthaleneacetic acid CAS No. 10441-46-0

6-Hydroxy-2-naphthaleneacetic acid

Cat. No. B029757
CAS RN: 10441-46-0
M. Wt: 202.21 g/mol
InChI Key: YNECZMXVHIGGSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-hydroxy-2-naphthaleneacetic acid can be achieved through various methods. One approach involves the oxidation of 2,6-diisopropylnaphthalene using NHPI (N-hydroxyphthalimide) as a key catalyst. This process leads to the formation of 6-acetyl-2-isopropylnaphthalene, which is then converted into 6-isopropyl-2-naphthoic acid and subsequently to 6-hydroxy-2-naphthoic acid (HNPA) (Nakamura, Obora, & Ishii, 2009).

Molecular Structure Analysis

The molecular structure of 6-hydroxy-2-naphthaleneacetic acid and its derivatives has been extensively studied. For instance, the molecular structure of a related compound, (+)-6-methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen), has been determined using X-ray diffraction techniques. These studies provide valuable insights into the spatial arrangement of atoms and the overall geometry of the molecule (Kim & Song, 1984).

Chemical Reactions and Properties

6-Hydroxy-2-naphthaleneacetic acid can form various metal complexes, showcasing its ability to act as a ligand. The coordination compounds of this acid and its derivatives exhibit unique structural features, spectroscopic, physicochemical properties, and biological activities. This indicates the compound's versatility in forming chemical bonds and participating in various reactions (Lazou, Perontsis, & Psomas, 2023).

Physical Properties Analysis

The physical properties of 6-hydroxy-2-naphthaleneacetic acid and its derivatives, such as crystal structures and inclusion compounds, have been explored. For example, the crystal structures of inclusion compounds of α-naphthaleneacetic acid in various cyclodextrins have been reported, providing insights into the compound's physical characteristics and behavior under different conditions (Bethanis et al., 2018).

Scientific Research Applications

Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. Naphthalene derivatives displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . They are of great interest as potent lead compounds for medicinal chemistry researches .

For more specific information about “6-Hydroxy-2-naphthaleneacetic acid”, it is primarily used in scientific research, particularly within the field of proteomics . Proteomics studies the structure and function of proteins within an organism .

“6-Hydroxy-2-naphthaleneacetic acid” is a specific compound with a molecular formula of C12H10O3 and a molecular weight of 202.21 . It’s a metabolite of Nabumetone , which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by arthritis.

  • Proteomics Research : This compound is used in proteomics research . Proteomics is a branch of biology that studies the structure and function of proteins within an organism .

  • Metabolite of Nabumetone : “6-Hydroxy-2-naphthaleneacetic acid” is a metabolite of Nabumetone . Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by arthritis .

Safety And Hazards

The safety data sheet for a related compound, Naphthalene, indicates that it is classified as a flammable solid and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(6-hydroxynaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNECZMXVHIGGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388495
Record name 6-HYDROXY-2-NAPHTHALENEACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-naphthaleneacetic acid

CAS RN

10441-46-0
Record name 6-Hydroxy-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10441-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-HYDROXY-2-NAPHTHALENEACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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